6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole
Overview
Description
6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole is a compound with the molecular formula C12H15N3OS . It is a structurally diverse benzo[d]thiazole-2-carboxamide .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole, involves several steps. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . Thiazoles are used to obtain free carbene particles and complexed with transition metals .Chemical Reactions Analysis
Benzothiazoles, including 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole, show similar chemical and physical properties to pyridine and pyrimidine . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole-based compounds have been studied for their potential anti-tubercular activity . The inhibitory concentrations of newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Synthetic Pathways
The synthesis of benzothiazole derivatives, including 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole, has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Structure-Activity Relationships
The structure-activity relationships of new benzothiazole derivatives have been studied . This involves understanding how the chemical structure of a molecule relates to its pharmacological activity.
Molecular Docking Studies
Molecular docking studies have been conducted on selected benzothiazole compounds . This involves predicting the orientation of one molecule to a second when bound to each other to form a stable complex. It’s often used in drug design.
Development of New Methods
The compound can be used in the development of new methods for natural product-inspired bioactive glycohybrids .
Medicinal Chemistry
In the field of medicinal chemistry, heterocyclic compounds like 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole are of great interest due to their potential biological activities .
Mechanism of Action
Target of Action
The primary targets of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole are Mycobacterium tuberculosis and cyclooxygenase-1 (COX-1) . These targets play crucial roles in the pathogenesis of tuberculosis and inflammation, respectively.
Mode of Action
6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole interacts with its targets, leading to changes in their function. In the case of Mycobacterium tuberculosis, the compound exhibits inhibitory activity, potentially disrupting the bacterium’s essential processes . For COX-1, the compound acts as an inhibitor, reducing the enzyme’s ability to produce pro-inflammatory prostaglandins .
Biochemical Pathways
The biochemical pathways affected by 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole are those involved in the life cycle of Mycobacterium tuberculosis and the inflammatory response mediated by COX-1. By inhibiting these targets, the compound disrupts the normal functioning of these pathways, leading to downstream effects such as the suppression of bacterial growth and inflammation .
Result of Action
The molecular and cellular effects of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole’s action include the inhibition of Mycobacterium tuberculosis growth and the reduction of inflammation through COX-1 inhibition . These effects contribute to the compound’s potential therapeutic benefits in treating tuberculosis and inflammatory conditions.
Future Directions
Benzothiazoles, including 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole, are of significant interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic approaches and patterns of reactivity , as well as exploring their potential in drug design due to their high biological and pharmacological activity .
properties
IUPAC Name |
6-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRIGTDFSPUENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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